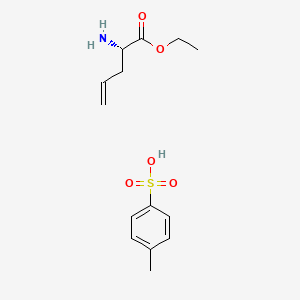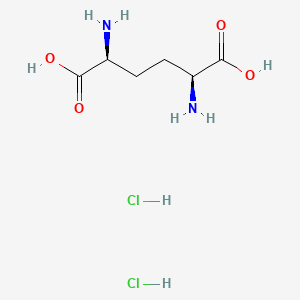
H-D-Dab(Boc)-Ome HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“H-D-Dab(Boc)-Ome HCl” is a chemical compound with the molecular formula C9H18N2O4 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “this compound” involves complex chemical reactions. The exact process can vary, but it typically involves the reaction of the amino acid derivative with a suitable protecting group . The synthesis process requires specialized knowledge and equipment .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its molecular formula, C9H18N2O4 . The compound has a molecular weight of 218.25 g/mol . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .
Chemical Reactions Analysis
“this compound” can participate in various chemical reactions, depending on the conditions. For example, it can react with other compounds to form peptides or other derivatives . The exact reactions that “this compound” can undergo depend on factors such as the reaction conditions and the presence of other reagents .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 218.25 g/mol . It has a density of 1.2±0.1 g/cm3 and a boiling point of 388.2±37.0 °C at 760 mmHg . The compound is stable under normal conditions and does not react with water .
作用機序
The mechanism of action of H-D-Dab(Boc)-Ome HCl is not fully understood, but it is believed to involve the disruption of bacterial cell membranes and the induction of apoptosis in cancer cells. The peptide contains a positively charged amino acid, which interacts with the negatively charged bacterial cell membrane, leading to membrane disruption and cell death. In cancer cells, this compound has been shown to induce apoptosis through the activation of caspase enzymes.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit bacterial growth and induce apoptosis in cancer cells. In addition, the peptide has been found to have anti-inflammatory and antioxidant properties. This compound has also been shown to have an effect on the immune system, stimulating the production of cytokines and enhancing the activity of natural killer cells.
実験室実験の利点と制限
H-D-Dab(Boc)-Ome HCl has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. The peptide can be synthesized using standard SPPS techniques and is stable under a range of conditions. However, this compound has some limitations, including its relatively low potency compared to other antimicrobial peptides and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on H-D-Dab(Boc)-Ome HCl. One area of interest is the development of more potent analogs of the peptide for use in antimicrobial and anticancer applications. Another area of research is the use of this compound as a carrier molecule for targeted drug delivery. Additionally, the peptide's immunomodulatory properties could be explored further for potential applications in immunotherapy.
合成法
The synthesis of H-D-Dab(Boc)-Ome HCl involves the use of solid-phase peptide synthesis (SPPS) techniques. The peptide is synthesized using a resin-bound amino acid, which is activated using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or N-hydroxybenzotriazole (HOBt). The Boc-protecting group is then removed using a weak acid such as trifluoroacetic acid (TFA), and the peptide is cleaved from the resin using a strong acid such as hydrogen fluoride (HF). The resulting peptide is purified using various chromatographic techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC).
科学的研究の応用
ジペプチド合成
この化合物は、ジペプチドの合成に使用されます {svg_1}. 市販のtert-ブトキシカルボニル保護アミノ酸(Boc-AAILs)から誘導されたアミノ酸イオン液体(AAILs)は、ジペプチド合成の出発物質として使用されます {svg_2}. 独自のカップリング試薬であるN、N' -ジエチレン -N''-2-クロロエチルチオホスホラミドは、塩基の添加なしにBoc-AAILsにおけるアミド形成を強化し、ジペプチドを良好な収率で与えます {svg_3}.
有機合成
この化合物は、有機合成に使用されます {svg_4}. アミノ酸アニオンの複数の反応性基は、選択的または多段階有機合成において不要な反応を引き起こす可能性があります {svg_5}. この化合物のような保護アミノ酸を使用することにより、AAILsは有機合成において効率的な反応物および反応媒体として使用できます {svg_6}.
化学変換
この化合物中のtert-ブチル基は、化学変換に使用されます {svg_7}. 混雑したtert-ブチル基によって引き起こされる独特の反応性パターンは、特徴的なアプリケーションをまとめることで強調されます {svg_8}.
生合成経路
この化合物は、生合成経路に影響を与えます {svg_9}. この化合物中のtert-ブチル基は自然界において関連しており、生合成経路および生分解経路におけるその影響が強調されます {svg_10}.
生触媒プロセス
この化合物は、生触媒プロセスで使用される可能性があります {svg_11}. この化合物中のtert-ブチル基は、生触媒プロセスに応用される可能性があります {svg_12}.
Safety and Hazards
特性
IUPAC Name |
methyl (2R)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4.ClH/c1-10(2,3)16-9(14)12-6-5-7(11)8(13)15-4;/h7H,5-6,11H2,1-4H3,(H,12,14);1H/t7-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETISTBVDHNRBD-OGFXRTJISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@H](C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













